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Cat. No.: B162910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical

phenomenon of twisted intramolecular charge transfer (TICT) as observed in the fluorescent

molecular rotor 9-(2,2-Dicyanovinyl)julolidine (DCVJ). This document details the core

principles of TICT in DCVJ, presents quantitative photophysical data, outlines key experimental

protocols for its application, and visualizes complex processes through detailed diagrams.

The Core Principle: Twisted Intramolecular Charge
Transfer (TICT) in DCVJ
DCVJ is a prime example of a molecular rotor whose fluorescence properties are governed by

the TICT mechanism. The molecule consists of an electron-donating julolidine moiety and an

electron-accepting dicyanovinyl group, connected by a single bond. Upon photoexcitation, the

molecule transitions to a locally excited (LE) state. In environments with low viscosity, the

dicyanovinyl group can rotate around the single bond relative to the julolidine group, leading to

the formation of a non-emissive, charge-separated TICT state. This rotation provides a non-

radiative decay pathway, effectively quenching the fluorescence.

However, in viscous environments, this intramolecular rotation is hindered. The restriction of

this torsional motion inhibits the formation of the dark TICT state, forcing the molecule to relax

from the emissive LE state via fluorescence. This results in a significant increase in the
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fluorescence quantum yield and lifetime of DCVJ, making it a highly sensitive probe for local

microviscosity.[1][2][3]

The relationship between the fluorescence quantum yield (Φf) and the viscosity (η) of the

medium can be described by the Förster-Hoffmann equation:

Φf = C * η^x

where C and x are constants specific to the molecular rotor.[4][5] This power-law dependence

allows for the quantitative measurement of viscosity in various systems.

Quantitative Photophysical Data of DCVJ
The photophysical properties of DCVJ are highly sensitive to the polarity and viscosity of its

environment. The following table summarizes key quantitative data for DCVJ in a range of

solvents.
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Solvent
Viscosity
(cP at 20°C)

Dielectric
Constant

Emission
Max (λem,
nm)

Fluorescen
ce Quantum
Yield (Φf)

Fluorescen
ce Lifetime
(τ, ns)

Methanol 0.59 32.7 ~500 Low Short

Ethanol 1.20 24.5 ~500 - -

Propan-1-ol 2.26 20.1 - - -

Ethylene

Glycol
19.9 37.7 ~505 - -

Glycerol 1490 42.5 ~505

High (up to

30-fold

increase from

propan-1-ol)

[6]

-

Water 1.00 80.1 -
Very Low

(~10⁻⁴)[7]
Very Short[7]

Dichlorometh

ane
0.44 9.1 ~500 - -

Acetonitrile 0.37 37.5 - - -

Dimethyl

Sulfoxide

(DMSO)

2.24 46.7 - - -

Methanol-

Glycerol

Mixtures

Variable Variable -

Increases

with glycerol

content

Increases

with glycerol

content[2][8]

Note: Specific values for quantum yield and lifetime can vary depending on the experimental

setup and reference standards used. The trend of increasing fluorescence with viscosity is the

key takeaway.

Experimental Protocols
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This section provides detailed methodologies for key experiments utilizing the TICT properties

of DCVJ.

Viscosity Measurement in Solution and Lipid
Membranes
This protocol describes how to determine the microviscosity of a sample using DCVJ.

Materials:

DCVJ stock solution (e.g., 1 mM in DMSO)

Solvents of known viscosity for calibration (e.g., methanol-glycerol mixtures)

Sample of interest (e.g., liposome suspension)

Fluorometer or plate reader with fluorescence intensity measurement capabilities

Spectrophotometer for absorbance measurements

Procedure:

Calibration Curve Generation:

Prepare a series of solutions with known viscosities using methanol-glycerol mixtures.

Add a small aliquot of DCVJ stock solution to each standard solution to a final

concentration of approximately 1-5 µM.

Measure the fluorescence emission spectrum (e.g., excitation at 450 nm, emission scan

from 470 to 600 nm) and the absorbance spectrum (e.g., scan from 350 to 550 nm) for

each standard.

Calculate the fluorescence-to-absorbance ratio (R = F/A) for each standard, where F is the

integrated fluorescence intensity and A is the absorbance at the excitation wavelength.

Plot log(R) versus log(η) to generate a linear calibration curve based on the Förster-

Hoffmann equation.[9]
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Sample Preparation and Measurement:

For lipid vesicle suspensions, prepare vesicles at a desired lipid concentration (e.g., 0.2

mM).

Add DCVJ from a stock solution to the vesicle suspension to a final concentration of

approximately 50 nM (lipid-to-dye ratio of ~4000:1).

Incubate the sample for 30 minutes at a temperature above the lipid phase transition to

ensure probe incorporation into the membrane.[9]

Measure the fluorescence and absorbance spectra of the sample as described for the

standards.

Calculate the fluorescence-to-absorbance ratio (R) for the sample.

Viscosity Determination:

Using the calibration curve, determine the viscosity of the sample microenvironment from

its measured R value.

Monitoring Amyloid-β (Aβ) Aggregation
This protocol details the use of DCVJ to monitor the early stages of Aβ peptide aggregation.[3]

[10]

Materials:

Aβ peptide stock solution (e.g., Aβ40 or Aβ42)

DCVJ stock solution (1 mM in DMSO)

Assay buffer (e.g., PBS, pH 7.4)

Fluorometer with kinetic measurement capabilities

Procedure:

Sample Preparation:
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Prepare a solution of Aβ peptide in the assay buffer at the desired concentration (e.g., 10

µM).

Add DCVJ from the stock solution to a final concentration of 1 µM.

The experiment should be performed at 37°C with constant stirring to promote

aggregation.[10]

Fluorescence Measurement:

Set the excitation wavelength to 465 nm and record the emission spectrum from 480 to

600 nm.[10]

Monitor the fluorescence intensity at the emission maximum (around 510 nm) over time.

For Aβ42, measurements can be taken every 4 minutes, while for the slower aggregating

Aβ40, measurements can be taken every 10 minutes.[10]

An increase in fluorescence intensity over time indicates the binding of DCVJ to forming

Aβ oligomers and fibrils, where its rotation is restricted.

Time-Resolved Fluorescence (Optional):

To further characterize the aggregates, time-resolved fluorescence decay of DCVJ can be

measured at its monomer (510 nm) and potential excimer (575 nm) emission wavelengths.

[3][10] Changes in fluorescence lifetime provide information about the conformational

dynamics of the Aβ aggregates.

Monitoring Mast Cell Degranulation
This protocol describes how to use DCVJ to observe the dynamic process of mast cell

degranulation.[10][11]

Materials:

Isolated mast cells (e.g., from rat peritoneal cavity)

DCVJ
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Fluo-3-AM (for intracellular calcium imaging, optional)

Compound 48/80 (mast cell degranulation stimulant)

Cytochalasin D (actin polymerization inhibitor, optional control)

HEPES buffer (pH 7.4)

Confocal fluorescence microscope

Procedure:

Cell Labeling:

Resuspend purified mast cells in HEPES buffer.

Load the cells with DCVJ.

If monitoring calcium influx, co-load cells with Fluo-3-AM.

Microscopy and Stimulation:

Place the DCVJ-loaded mast cells in an observation chamber maintained at 37°C on the

confocal microscope stage.

Acquire baseline fluorescence images using an excitation wavelength of 488 nm and

collecting emission above 515 nm.[10]

Stimulate the cells with Compound 48/80 (e.g., 12.5 µg/mL) to induce degranulation.[10]

Collect fluorescence images at regular intervals (e.g., every 10 seconds) to observe the

change in DCVJ fluorescence intensity and localization.[10]

Data Analysis:

An increase in DCVJ fluorescence intensity within the cytoplasm, often forming a ring-like

structure around the nucleus, indicates changes in the cytoplasmic viscosity and/or

binding of DCVJ to cytoskeletal components during degranulation.[11]
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The fluorescence intensity changes can be quantified using image analysis software.

Monitoring Tubulin Polymerization
This protocol outlines the use of DCVJ to monitor the assembly of tubulin into microtubules.[12]

Materials:

Purified tubulin

DCVJ stock solution

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP (1 mM)

Glycerol (optional, as a polymerization enhancer)

Fluorometer

Procedure:

Reaction Setup:

On ice, prepare the reaction mixture containing tubulin at the desired concentration (e.g., 2

mg/mL) in the polymerization buffer.

Add DCVJ to the mixture. The binding of DCVJ to tubulin dimers will result in an initial

fluorescence signal.

Add GTP to the reaction mixture.

Initiation and Measurement:

Initiate polymerization by raising the temperature to 37°C.

Immediately begin monitoring the fluorescence intensity of DCVJ over time. An increase in

fluorescence intensity indicates the polymerization of tubulin into microtubules, which

further restricts the rotation of bound DCVJ.[12]
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Data Analysis:

The rate of fluorescence increase corresponds to the rate of tubulin polymerization.

The distinct fluorescence characteristics of DCVJ when bound to tubulin dimers versus

polymerized microtubules allow for the differentiation of these states.[12]

Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and

workflows related to TICT in DCVJ.
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Caption: Jablonski diagram illustrating the TICT process in DCVJ.
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Caption: Experimental workflow for viscosity measurement using DCVJ.
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Caption: Simplified pathway of amyloid-beta aggregation.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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